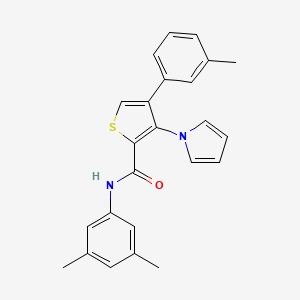
N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N2OS and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization Research has explored the synthesis and characterization of aromatic–aliphatic polyamides using monomers related to the given compound. For instance, a study by Ubale et al. (2001) involved synthesizing a new monomer, 2,5-bis(4-carboxy methylene phenyl)-3,4-diphenyl thiophene, and using it to prepare a series of aromatic–aliphatic polyamides. These polyamides exhibited excellent solubility in polar solvents and could be cast into transparent, flexible films with high thermal stability, demonstrating no weight loss below 311°C and a char yield of 55%-67% in air at 900°C (Ubale, Sagar, Maldar, & Birajdar, 2001).
Organic Synthesis and Medicinal Chemistry In medicinal chemistry, the compound and its derivatives have been investigated for their potential biological activities. Clayden et al. (2004) reported that thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes, indicating a route to novel heterocyclic structures with potential biological activity (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Materials Science and Electrochemistry In the realm of materials science, novel aromatic polyamides incorporating related structures have been synthesized for their electrochromic and photostabilizing properties. Chang and Liou (2008) developed aromatic polyamides with pendant triphenylamine units showing strong UV-vis absorption, photoluminescence, and electrochromic properties. These polymers exhibited excellent thermal stability, solubility in organic solvents, and reversible electrochromic behavior, making them suitable for electrochromic devices (Chang & Liou, 2008).
Photostabilization of Polymers Furthermore, Balakit et al. (2015) synthesized new thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, to explore their use as photostabilizers for poly(vinyl chloride) (PVC). These compounds were effective in reducing the level of photodegradation of PVC films, highlighting their potential as photostabilizers to enhance the durability of PVC materials (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-7-6-8-19(12-16)21-15-28-23(22(21)26-9-4-5-10-26)24(27)25-20-13-17(2)11-18(3)14-20/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGOZZNLNHVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2564542.png)
![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)
![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)
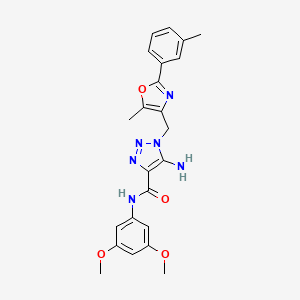
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)
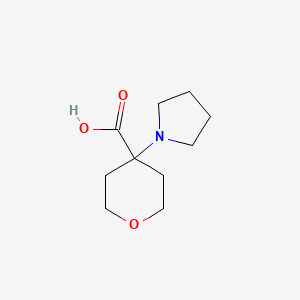
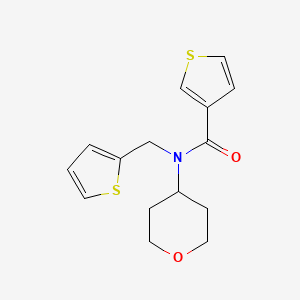


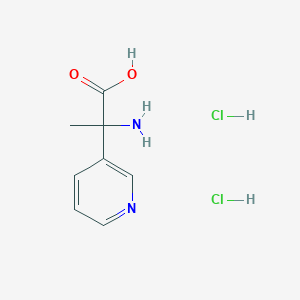
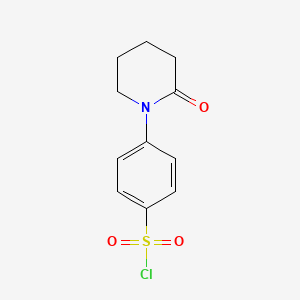
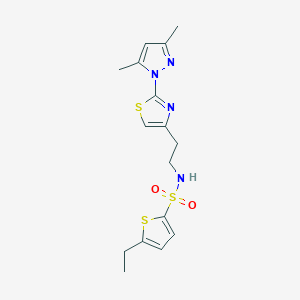
![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)
